molecular formula C17H13Cl3N2O3S B4111570 N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B4111570
M. Wt: 431.7 g/mol
InChI Key: KRSOMWMGDLDVOF-UHFFFAOYSA-N
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Description

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole ring, multiple chlorine atoms, and a propanamide group

Properties

IUPAC Name

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2O3S/c1-8(25-13-4-3-9(18)5-10(13)19)16(23)22-17-21-12-6-11(20)14(24-2)7-15(12)26-17/h3-8H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSOMWMGDLDVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable chloro-substituted methoxybenzaldehyde under acidic conditions to form 5-chloro-6-methoxy-1,3-benzothiazole.

    Attachment of the Propanamide Group: The next step involves the introduction of the propanamide group. This can be done by reacting the benzothiazole derivative with 2-(2,4-dichlorophenoxy)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize costs. This includes using large-scale reactors, continuous flow processes, and efficient purification methods to ensure the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzothiazole and phenoxy rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and amide groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids or aldehydes.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Agricultural Chemistry: The compound is investigated for its potential use as a herbicide or pesticide, given its ability to interact with plant enzymes.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. In agricultural applications, it may interfere with plant enzyme systems, leading to the inhibition of growth or development.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propanamide group, in particular, may offer different reactivity and interaction profiles compared to similar compounds with acetamide or butanamide groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide

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